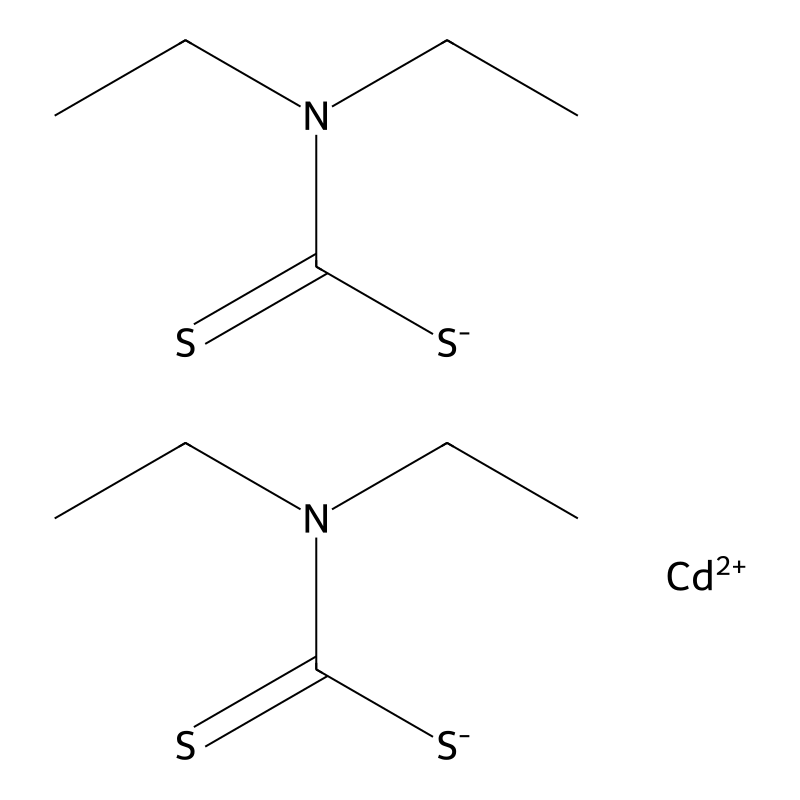

Cadmium diethyldithiocarbamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in wate

Canonical SMILES

Cadmium diethyldithiocarbamate is an organometallic compound with the chemical formula and a molecular weight of 408.95 g/mol. It is characterized by its unique structure, which includes cadmium coordinated with diethyldithiocarbamate ligands. This compound is often recognized for its role as a precursor in various chemical applications, particularly in the synthesis of cadmium sulfide nanoparticles, which are significant for their photonic properties and potential uses in solar energy conversion .

Precursor for Cadmium Sulfide (CdS) Nanomaterials

One of the primary applications of cadmium(2+),N,N-diethylcarbamodithioate (Cd(DDC)) in scientific research is as a precursor for the synthesis of cadmium sulfide (CdS) nanomaterials. CdS is a valuable semiconductor material with applications in solar cells, photocatalysis, and light-emitting diodes (LEDs) [].

Cd(DDC) offers several advantages as a precursor for CdS nanomaterials. It is a soluble and stable compound that readily decomposes at relatively low temperatures to form CdS nanoparticles. This allows for the controlled synthesis of CdS nanomaterials with desired size, shape, and morphology through various techniques such as thermal decomposition, hydrothermal synthesis, and solvothermal synthesis [, ].

Here are some examples of scientific research utilizing Cd(DDC) for CdS nanomaterials:

- Researchers have used Cd(DDC) to synthesize CdS nanorods, nanowires, and thin films for photovoltaic applications. The unique properties of these nanomaterials allow for efficient light absorption and charge transport, which are crucial for solar cell performance [, ].

- Cd(DDC) has also been employed to prepare CdS nanoparticles for photocatalytic applications. These nanoparticles can be used to degrade pollutants, generate hydrogen fuel, and perform other photochemical reactions [].

Other Potential Research Applications

While the use of Cd(DDC) for CdS nanomaterials is the most established application in scientific research, there are also some studies exploring its potential for other applications. These include:

- Metal Scavenger: Due to its affinity for metal ions, Cd(DDC) has been investigated for its potential use in removing heavy metals from wastewater [].

- Precursor for Other Metal Chalcogenides: The success of Cd(DDC) for CdS synthesis suggests its potential use as a precursor for other metal chalcogenide nanomaterials by replacing the cadmium cation with other metal ions.

The synthesis of cadmium diethyldithiocarbamate typically involves the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide, followed by the addition of cadmium salts. This method allows for the formation of the diethyldithiocarbamate ligand that coordinates with cadmium ions. Alternative methods may include thermal decomposition techniques that yield cadmium sulfide nanoparticles directly from this compound .

Cadmium diethyldithiocarbamate serves multiple applications:

- Photovoltaics: It acts as a precursor for cadmium sulfide, which is essential in solar cell technology.

- Nanotechnology: Utilized in synthesizing nanoparticles for various applications, including drug delivery and imaging.

- Rubber Industry: Employed as a rubber accelerator to enhance the curing process of rubber products .

- Catalysis: Its ability to form complexes with other metals makes it useful in catalytic processes.

Studies have focused on understanding how cadmium diethyldithiocarbamate interacts with biological systems and other chemical compounds. The interactions can lead to both alleviation and enhancement of toxicity related to cadmium exposure. For example, it can mitigate some toxic effects when used as an antidote against certain forms of cadmium but may also increase toxicity under different administration routes .

Cadmium diethyldithiocarbamate shares similarities with various other dithiocarbamate compounds and metal complexes. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Cadmium dimethyldithiocarbamate | Similar structure but uses methyl groups instead. | |

| Lead diethyldithiocarbamate | Shares similar ligands but coordinated with lead. | |

| Zinc diethyldithiocarbamate | Used in rubber processing; less toxic than cadmium. | |

| Copper diethyldithiocarbamate | Exhibits different catalytic properties; less stable. |

Cadmium diethyldithiocarbamate's unique coordination chemistry and biological interactions set it apart from these similar compounds, particularly regarding its specific applications in nanotechnology and its significant toxicity profile associated with cadmium .

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Decomposition

Melting Point

Associated Chemicals

Methods of Manufacturing

REACTION OF AQUEOUS SOLUTIONS OF SODIUM DIETHYLDITHIOCARBAMATE AND CADMIUM ACETATE, CHLORIDE OR SULFATE

General Manufacturing Information

A cadmium magnesium curing system is recommended for 149 °C heat resistance in nitrile rubbers. It consists of: 5.0 parts magnesium oxide, 2.5 parts cadmium diethyldithiocarbamate, 1.0 part /2-mercaptobenzothiazyl disulfide/, 1.0 part /tetramethylthiuram disulfide/, 5.0 parts cadmium oxide.